Eeyarestatin I (EerI) is a potent and selective small-molecule inhibitor that disrupts critical cellular processes, particularly those associated with the endoplasmic reticulum (ER). Initially identified as an inhibitor of ER-associated protein degradation (ERAD), EerI has emerged as a valuable tool in elucidating the intricate mechanisms governing protein homeostasis, intracellular trafficking, and cellular stress responses. [, , ]
Synthesis Analysis
While several papers mention the synthesis of EerI and its derivatives, they primarily focus on structural modifications and biological evaluations rather than providing detailed synthesis protocols. [, ]
Molecular Structure Analysis
EerI is characterized by a unique structure consisting of a nitrofuran-containing (NFC) group linked to an aromatic domain. The NFC domain has been identified as the functional group responsible for its cytotoxic effects and its ability to bind to the p97 ATPase, a key component of the ERAD machinery. [, ] The aromatic domain, although not directly involved in p97 binding, plays a crucial role in localizing EerI to the ER membrane, thereby enhancing its target specificity. []
Mechanism of Action
Inhibition of ERAD: EerI disrupts ERAD by interfering with the p97 ATPase, a key enzyme involved in extracting misfolded proteins from the ER for degradation. This inhibition leads to the accumulation of misfolded proteins in the ER, triggering ER stress and potentially activating the unfolded protein response (UPR). [, , , ]
Disruption of Protein Translocation: EerI inhibits protein translocation across the ER membrane by targeting the Sec61 complex, the central component of the ER translocon. This inhibition prevents nascent polypeptides from entering the ER, further contributing to ER stress and UPR activation. [, ]
Modulation of Intracellular Trafficking: EerI affects both anterograde and retrograde trafficking pathways, interfering with the movement of proteins between the ER, Golgi apparatus, and other cellular compartments. This disruption can impact the localization and function of various proteins, contributing to its cytotoxic effects. []
Applications
Investigating ER Stress and UPR: EerI's ability to induce ER stress and activate the UPR has made it invaluable for studying these processes and their roles in various diseases, including cancer, neurodegeneration, and metabolic disorders. [, , , , , ]
Studying ERAD and Protein Quality Control: By inhibiting ERAD, EerI allows researchers to investigate the mechanisms underlying protein degradation and quality control in the ER, providing insights into diseases associated with protein misfolding and aggregation. [, , , , , ]
Probing Intracellular Trafficking Pathways: EerI's ability to modulate intracellular trafficking provides a unique tool for dissecting the complexities of protein transport and localization within the cell, with implications for understanding viral infection, toxin entry, and other cellular processes. [, , ]
Developing Novel Therapeutics: EerI's anticancer activity has spurred interest in its therapeutic potential, particularly in combination with existing therapies. Its ability to induce ER stress and apoptosis in cancer cells suggests a promising avenue for developing new treatment strategies. [, , , ]
Related Compounds
Eeyarestatin II
Compound Description: Eeyarestatin II is a structurally related compound to Eeyarestatin I. Both compounds interfere with the degradation of misfolded proteins, such as the EGFP-heavy chain and its endogenous unmodified class I MHC heavy chain counterpart, by stabilizing these dislocation substrates in the ER membrane [].
Relevance: Eeyarestatin II shares a similar structure with Eeyarestatin I and exhibits comparable activity in inhibiting the degradation of misfolded type I membrane proteins. Both compounds do not affect the proteasomal turnover of cytosolic substrates, suggesting they act on a step preceding proteasomal degradation [].
5-Nitrofuran-2-acrylaldehyde
Compound Description: 5-Nitrofuran-2-acrylaldehyde is an electrophilic compound that can be used as a warhead to target specific cellular compartments. When conjugated to a fluorinated hydrophobic rhodol, it specifically accumulates in the ER and exhibits cytotoxicity by inhibiting protein processing by the ubiquitin-proteasome system [].
Relevance: When targeted to the ER, 5-Nitrofuran-2-acrylaldehyde exhibits similar cytotoxicity to Eeyarestatin I, suggesting a shared mechanism of action involving the disruption of ER protein processing and degradation [].
Kifunensine
Compound Description: Kifunensine is a potent α-mannosidase I inhibitor that blocks the formation of high-mannose N-glycans, ultimately interfering with the recognition of misfolded proteins for ERAD [].
Relevance: While both Kifunensine and Eeyarestatin I inhibit ERAD, they act at different stages. Kifunensine prevents the recognition of misfolded substrates by inhibiting the formation of specific N-glycan structures required for ERAD targeting, whereas Eeyarestatin I acts at a later stage, likely interfering with the retrotranslocation process [].
Suberanilohydroxamic Acid (SAHA)
Compound Description: Suberanilohydroxamic acid (SAHA), also known as Vorinostat, is a histone deacetylase inhibitor that promotes chaperone-assisted protein folding [].
Relevance: While structurally unrelated to Eeyarestatin I, SAHA exhibits a complementary effect in enhancing the folding and trafficking of misfolded proteins. Co-application of SAHA and Eeyarestatin I demonstrated an additive effect on the proteostasis and function of epilepsy-associated GABAA receptors, suggesting a combined therapeutic strategy for protein misfolding diseases [].
MG132
Compound Description: MG132 is a potent and cell-permeable proteasome inhibitor that blocks the degradation of ubiquitinated proteins [, , ].
Relevance: MG132 complements the action of Eeyarestatin I by inhibiting the downstream proteasomal degradation of proteins that escape ERAD. Notably, combined treatment with Eeyarestatin I and MG132 resulted in a significant increase in the levels of ubiquitinated attenuated canine distemper virus H protein, suggesting their synergistic effect on blocking both ERAD and proteasomal degradation pathways [].
Thapsigargin
Compound Description: Thapsigargin is a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to ER stress by depleting ER calcium stores [].
Relevance: Although structurally unrelated to Eeyarestatin I, Thapsigargin induces ER stress and activates the unfolded protein response (UPR), similar to the effects observed upon Eeyarestatin I treatment. Notably, Thapsigargin treatment in healthy human platelets increased the expression of SEC61B, a protein whose upregulation is linked to ER stress and is also affected by Eeyarestatin I [].
Epoxomicin
Compound Description: Epoxomicin is a highly specific and potent inhibitor of the proteasome, preventing the degradation of ubiquitinated proteins [].
Relevance: Similar to MG132, Epoxomicin acts downstream of Eeyarestatin I by blocking proteasomal degradation. Treatment with Epoxomicin restored gap junction abundance and intercellular communication in cells expressing a cataract-causing connexin50 mutant, suggesting that inhibiting proteasomal degradation can rescue the functional defects caused by this mutant, similar to the proposed mechanism of action of Eeyarestatin I in other protein misfolding diseases [].
Tunicamycin
Compound Description: Tunicamycin is a nucleoside antibiotic that inhibits N-linked glycosylation by blocking the transfer of N-acetylglucosamine (GlcNAc) to dolichol phosphate, leading to ER stress and activation of the UPR [].
Relevance: While structurally unrelated to Eeyarestatin I, Tunicamycin induces ER stress through a distinct mechanism by inhibiting N-glycosylation. This disruption of protein glycosylation also leads to the accumulation of misfolded proteins in the ER, triggering the UPR and ultimately resulting in similar cellular responses as those observed with Eeyarestatin I treatment, albeit through a different mechanism of action [].
Celastrol
Compound Description: Celastrol is a natural triterpene with various pharmacological activities, including the modulation of proteostasis and the ability to reduce the levels of cytoplasmic HSP90 [].
Relevance: While structurally unrelated to Eeyarestatin I, Celastrol exerts a complementary effect on protein homeostasis by downregulating HSP90, a chaperone involved in targeting misfolded proteins for degradation. This downregulation of HSP90, together with potential ERAD inhibition, may contribute to the observed improvement in the homeostasis of the mutant L444P GCase in the presence of celastrol, suggesting a potential synergistic effect with Eeyarestatin I in modulating protein quality control [].
1-(4-chlorophenyl)-3-(3-(4-chlorophenyl)-5,5-dimethyl-1-(3-(5-nitrofuran-2-yl)allyldienehydrazinocarbonylmethyl)-2-oxoimidazolidin-4-yl)-1-hydroxyurea eeyarestatin I
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JNJ-40346527 has been used in trials studying the treatment of Health and Arthritis, Rheumatoid. Edicotinib is a small molecule and orally available inhibitor of colony-stimulating factor-1 receptor (CSF1R; FMS) with potential antineoplastic activity. Edicotinib blocks the receptor-ligand interaction between FMS and its ligand CSF1, thereby preventing autophosphorylation of FMS. As a result, unphosphorylated FMS can not activate FMS-mediated signaling pathways, thus potentially inhibiting cell proliferation in FMS-overexpressed tumor cells. FMS, a tyrosine kinase receptor, is overexpressed in certain tumor cell types and plays an essential role in macrophage differentiation, recruitment, and activation as well as the regulation of cell proliferation.
Ethyl 3,4-dihydroxybenzoate is an ethyl ester resulting from the formal condensation of the carboxy group of 3,4-dihydroxybenzoic acid with ethanol. It is the anti-oxidative component of peanut seed testa. It has a role as an EC 1.14.11.2 (procollagen-proline dioxygenase) inhibitor, an antibacterial agent, an antioxidant, an apoptosis inducer and a plant metabolite. It is an ethyl ester and a member of catechols. It is functionally related to a 3,4-dihydroxybenzoic acid. Ethyl 3,4-dihydroxybenzoate is a natural product found in Salvia hispanica, Spatholobus suberectus, and other organisms with data available.
1-octadecyl-2-methylglycero-3-phosphocholine is a glycerophosphocholine that is glycero-3-phosphocholine substituted at positions 1 and 2 by octadecyl and methyl groups respectively. Edelfosine is a synthetic analog of lysophosphatidylcholine, an ether lipid, possessing anti-leishmanial and antineoplastic activity. The mechanism of action for edelfosine has not been fully elucidated. Targeting cellular membranes, edelfosine modulates membrane permeability, membrane lipid composition, and phospholipid metabolism. Edelfosine also inhibits the phosphatidylinositol 3 kinase (PI3K)-AKT/PKB survival pathway, possibly activating the pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. In addition, this agent inhibits protein kinase C, intracellular activation of the Fas/CD95 receptor, and intracellular acidification. Anti-leishmanial activity may be due to inhibition of a glycosomal alkyl-specific-acylCoA acyltransferase. (NCI)
Edivoxetine is a drug which acts as a selective norepinephrine reuptake inhibitor and is currently under development by Eli Lilly for attention-deficit hyperactivity disorder (ADHD) and as an antidepressant treatment. Edivoxetine failed to be approved for major depressive disorder after phase III clinical trials in 2012.
Edonentan, also known as BMS-207940, is a highly potent and orally active ET(A) selective antagonist. Edonentan is an extremely potent (ET(A) K(i) = 10 pM) and selective (80,000-fold for ET(A) vs ET(B)) antagonist. It is also 150-fold more potent and >6-fold more selective than BMS-193884. The bioavailability of Edonentan was 100% in rats and the systemic clearance and volume of distribution are higher than that of BMS-193884. In rats, intravenous Edonentan blocks big ET pressor responses with 30-fold greater potency than 1. After oral dosing at 3 micromol/kg, Edonentan displays enhanced duration relative to BMS-193884.
Edotreotide is a chelated octreotide derivative with somatostatin activity. Edotreotide is produced by substituting tyrosine for phenylalanine at the 3 position of octreotide and chelated via dodecanetetraacetic acid (DOTA). Like octreotide, this edotreotide binds to somatostatin receptors (SSTRs), especially type 2, present on the cell membrane of many types of neuroendocrine tumors. When labeled with nuclides, edotreotide conjugates could result in tissue specific cytotoxicity.
Edoxaban is a monocarboxylic acid amide that is used (as its tosylate monohydrate) for the treatment of deep vein thrombosis and pulmonary embolism. It has a role as an anticoagulant, an EC 3.4.21.6 (coagulation factor Xa) inhibitor and a platelet aggregation inhibitor. It is a monocarboxylic acid amide, a chloropyridine, a thiazolopyridine and a tertiary amino compound. It is a conjugate base of an edoxaban(1+). Edoxaban is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs, and is a rapidly acting, oral, selective factor Xa inhibitor. By inhibiting factor Xa, a key protein in the coagulation cascade, edoxaban prevents the stepwise amplification of protein factors needed to form blood clots. It is indicated to reduce the risk of stroke and systemic embolism (SE) in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following 5-10 days of initial therapy with a parenteral anticoagulant. Traditionally, warfarin, a vitamin K antagonist, was used for stroke prevention in these individuals but effective use of this drug is limited by it's delayed onset, narrow therapeutic window, need for regular monitoring and INR testing, and numerous drug-drug and drug-food interactions. This has prompted enthusiasm for newer agents such as dabigatran, apixaban, and rivaroxaban for effective clot prevention. In addition to once daily dosing, the benefits over warfarin also include significant reductions in hemorrhagic stroke and GI bleeding, and improved compliance, which is beneficial as many patients will be on lifelong therapy. Edoxaban is a Factor Xa Inhibitor. The mechanism of action of edoxaban is as a Factor Xa Inhibitor. Edoxaban is an oral, small molecule inhibitor of factor Xa which is used as an anticoagulant to decrease the risk of venous thromboses, systemic embolization and stroke in patients with atrial fibrillation, and as treatment of deep vein thrombosis and pulmonary embolism. Edoxaban has been linked to a low rate of serum aminotransferase elevations during therapy and to rare instances of clinically apparent acute liver injury. Edoxaban is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Edoxaban is administered as edoxaban tosylate. This agent has an elimination half-life of 9-11 hours and undergoes renal excretion. See also: Edoxaban Tosylate (has salt form).